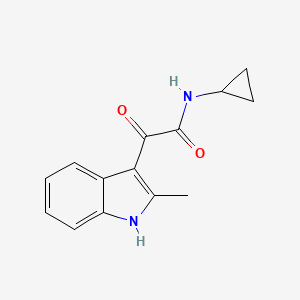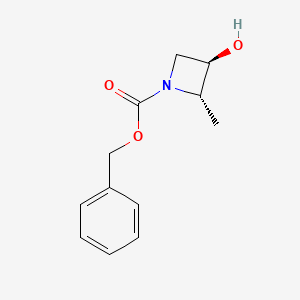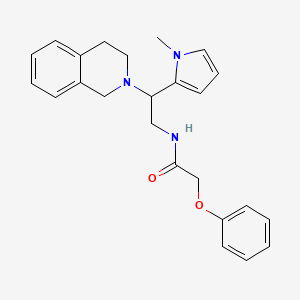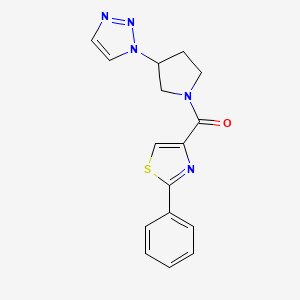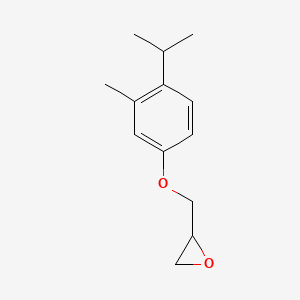![molecular formula C22H26N2O3S B2674265 N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-55-6](/img/structure/B2674265.png)
N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Hybrid Compounds Sulfonamide-based compounds, including those related to the N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide structure, have shown a wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The diversity in their structure, allowing for a variety of moieties to be attached, leads to the creation of numerous hybrid compounds. These hybrids demonstrate a broad spectrum of biological activities, making them valuable in the development of new pharmacological agents (Ghomashi et al., 2022).
Antimicrobial Agents The antimicrobial properties of quinoline-sulfonamide derivatives have been a focus of research, with compounds demonstrating significant activity against various Gram-positive bacteria. The synthesis of new quinoline clubbed with sulfonamide moieties has been explored for their potential as antimicrobial agents. This indicates the importance of quinoline-sulfonamide compounds in developing new antimicrobials to combat resistant bacterial strains (Biointerface Research in Applied Chemistry, 2019).
Anticancer and Antimalarial Applications Sulfonamide derivatives, including those related to the compound , have been investigated for their potential in treating various diseases, including cancer and malaria. Research has shown that certain sulfonamide compounds possess in vitro antimalarial activity and have been evaluated for their antitumor properties. The structure-activity relationship of these compounds suggests their utility in designing drugs with specific biological activities (Fahim & Ismael, 2021).
Neuroprotective Effects Compounds structurally related to this compound, such as NBQX, have demonstrated neuroprotective effects against cerebral ischemia. NBQX, an analog of quinoxalinedione antagonists, selectively inhibits the quisqualate subtype of the glutamate receptor, offering protection against global ischemia. This highlights the potential of sulfonamide derivatives in neuroprotection and the treatment of neurological disorders (Sheardown et al., 1990).
Chemical Synthesis and Industrial Applications The compound and its related derivatives have been studied for their chemical synthesis processes and potential industrial applications. Benzimidazoles and quinoxalines, for example, play significant roles in the pharmaceutical and chemical industries due to their wide range of applications. Research on the synthesis of these compounds from aromatic diamines and alcohols (or diols for quinoxalines) through dehydrogenative condensation steps has been reported, showing the versatility of sulfonamide derivatives in chemical synthesis (Hille, Irrgang, & Kempe, 2014).
Eigenschaften
IUPAC Name |
N-benzyl-2-oxo-N-propan-2-yl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16(2)24(15-17-7-4-3-5-8-17)28(26,27)20-13-18-9-6-12-23-21(25)11-10-19(14-20)22(18)23/h3-5,7-8,13-14,16H,6,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIJVFKEIWSGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2674183.png)
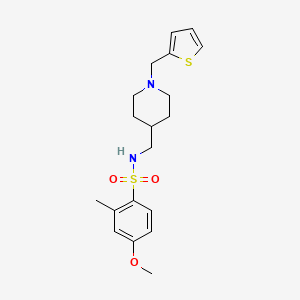
![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)
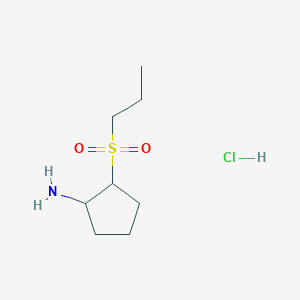
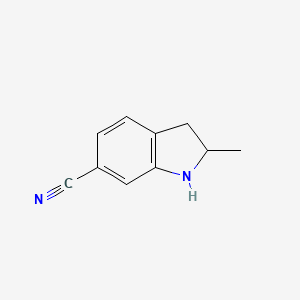


![3-methoxy-1-methyl-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2674194.png)
